3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+)
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Overview
Description
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is a compound that combines the antioxidant properties of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate with the catalytic properties of nickel(2+). This compound is known for its stability and effectiveness in various chemical processes, making it a valuable component in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale transesterification processes, where the intermediate butyl-phloretic ester is reacted with stearyl alcohol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) involves its antioxidant properties, which help neutralize free radicals and prevent oxidative damage. The nickel(2+) component acts as a catalyst in various chemical reactions, enhancing the efficiency and selectivity of these processes. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant commonly used as a polymer stabilizer.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another high-performance antioxidant used in polymer chemistry.
Uniqueness
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) is unique due to its combination of antioxidant and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both stabilization and catalysis, such as in the production of high-performance polymers and in various chemical synthesis processes .
Properties
CAS No. |
55868-93-4 |
---|---|
Molecular Formula |
C34H50NiO6 |
Molecular Weight |
613.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate;nickel(2+) |
InChI |
InChI=1S/2C17H26O3.Ni/c2*1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6;/h2*9-10,20H,7-8H2,1-6H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
XWWUAVXFGRSGLF-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)[O-].[Ni+2] |
Origin of Product |
United States |
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